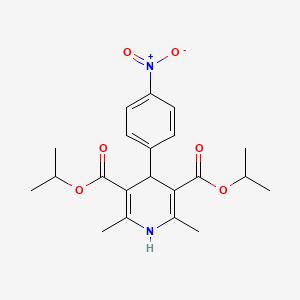![molecular formula C20H28N2O B6054640 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as SR-1555, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities.
作用機序
The mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane inhibits this pathway by binding to the active site of Akt, preventing its activation and downstream signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory markers in various cell types. Furthermore, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. Additionally, the mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the development and optimization of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane as a potential therapeutic agent. One area of research is the development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific molecular targets and downstream signaling pathways involved in the anti-cancer and anti-inflammatory effects of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. This can help to optimize its therapeutic potential and minimize potential side effects. Additionally, further studies are needed to investigate the potential applications of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-2-amine with ethyl acrylate to form a key intermediate. This intermediate undergoes a series of reactions, including a Michael addition, cyclization, and reduction, to yield the final product, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for high yield and purity.
科学的研究の応用
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in the field of cancer therapy. Several studies have reported that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. In addition to its anti-cancer activity, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
1-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-2-7-19(23)22-15-12-20(17-22)11-6-13-21(16-20)14-10-18-8-4-3-5-9-18/h2-5,8-9H,1,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWPKYNPKSMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-phenyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054557.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)

![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6054622.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![1-[2-(difluoromethoxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6054641.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)